molecular formula C8H6ClF3N2 B8030063 6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride

6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B8030063
M. Wt: 222.59 g/mol
InChI Key: ZDDHNEQQYFOXJR-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride ( 939758-08-4 ) is a high-value organic intermediate with the molecular formula C8H6ClF3N2 . This compound belongs to the imidazopyridine class of heterocycles, which are characterized by a fused imidazole and pyridine ring system and are of significant interest in medicinal chemistry and drug discovery . The presence of the trifluoromethyl group is a key structural feature, as it is known to influence the molecule's electronic properties, metabolic stability, and lipophilicity, making it a crucial building block in the development of bioactive molecules . Researchers utilize this intermediate in the synthesis of more complex molecules, including those explored as pesticides and pharmaceuticals, as seen in related compounds that act as metabolites of established pesticides . It is also a precursor for various functionalized derivatives, such as 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine , which are valuable for constructing compound libraries in lead optimization studies. The hydrochloride salt form enhances the compound's stability and solubility for handling in various reaction conditions. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Handle with appropriate precautions, referring to the Safety Data Sheet for detailed handling and storage information .

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2.ClH/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDHNEQQYFOXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Ethyl Bromopyruvate

The most widely cited method involves the condensation of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate under reflux conditions.

Reaction Conditions:

  • Solvent System: 1:1 mixture of 1,2-dimethoxyethane and methanol

  • Temperature: 80°C

  • Duration: 14 hours

  • Workup: Silica gel chromatography

Data Summary:

ParameterValue
Starting Material5-(Trifluoromethyl)pyridin-2-amine (5.15 mmol)
ElectrophileEthyl bromopyruvate (6.18 mmol)
Yield42%
Product Purity>95% (by NMR)

This method leverages the nucleophilic reactivity of the pyridin-2-amine group, with the trifluoromethyl moiety remaining inert under these conditions. The moderate yield is attributed to competing side reactions, including over-alkylation.

[3+2] Cycloaddition with Pyridinium Ylides

A scalable approach employs pyridinium ylides and trifluoroacetonitrile precursors in a cycloaddition reaction.

Key Steps:

  • Ylide Generation: Deprotonation of pyridinium salts using NaH.

  • Cycloaddition: Reaction with 2,2,2-trifluoroacetaldehyde oxime at 60°C.

  • Acidification: Treatment with HCl to form the hydrochloride salt.

Advantages:

  • Broad substrate scope (tolerates electron-withdrawing/donating groups).

  • Scalable to gram quantities without yield erosion.

Limitations:

  • Requires strict anhydrous conditions.

  • Oxime precursors necessitate additional synthesis steps.

Multi-Step Synthesis via Nitrile Intermediates

A patent-derived route involves nitrile intermediates and sequential functionalization:

Synthetic Pathway:

  • Condensation: 2-Amino-5-chloropyridine + bromoacetyl pyridine → Imidazo[1,2-a]pyridine core.

  • Aldehyde Formation: DMF/oxalyl chloride-mediated oxidation.

  • Reduction: NaBH4 reduction to hydroxymethyl derivative.

  • Tosylation: p-Toluenesulfonyl chloride in pyridine.

  • Cyanation: NaCN displacement to introduce nitrile.

  • Salt Formation: HCl gas saturation in ethanol.

Critical Data:

  • Step 5 Yield: 74% (after recrystallization).

  • Final Purity: 98.5% (HPLC).

Glyoxylamide Condensation and Reduction

This industrial-scale method combines glyoxylamide derivatives with phosphorus tribromide:

Optimized Protocol:

  • Condensation: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine + N,N-dimethylglyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK).

  • Reduction: PBr3-mediated reduction at 60°C.

  • Hydrolysis: Basic aqueous workup.

Performance Metrics:

MetricValue
Reaction Scale3.22 mmol → 1.05 g product
Yield86%
Purity99.1% (by ¹H-NMR)

This method excels in reproducibility, with MIBK enabling azeotropic water removal to drive the reaction forward.

Bromoacetaldehyde Diethyl Acetal Route

A Chinese patent outlines a HCl-catalyzed cyclization:

Procedure:

  • Acetal Hydrolysis: Bromoacetaldehyde diethyl acetal in 1M HCl/ethanol.

  • Cyclization: Stirring at 40°C with 5-(trifluoromethyl)pyridin-2-amine.

  • Salt Formation: Direct precipitation with HCl gas.

Key Insight:

  • Eliminates chromatography through in-situ crystallization.

  • Achieves 65% yield at pilot scale (500 g batches).

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYieldScalabilityCost EfficiencyPurity
Ethyl Bromopyruvate42%ModerateHigh>95%
[3+2] Cycloaddition55–60%HighModerate97–98%
Nitrile Intermediate74%LowLow98.5%
Glyoxylamide86%HighHigh99.1%
Bromoacetaldehyde65%HighModerate96%

Critical Observations:

  • Glyoxylamide Route: Superior for industrial applications due to high yield and minimal purification.

  • Cycloaddition: Ideal for generating analogs via modular ylide substrates.

  • Bromoacetaldehyde : Cost-effective but limited to specific substitution patterns.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Synthesis of 6-Trifluoromethyl-imidazo[1,2-a]pyridine Hydrochloride

The synthesis of this compound typically involves the introduction of a trifluoromethyl group into the imidazo[1,2-a]pyridine framework. Various methods have been reported for synthesizing trifluoromethylated pyridines, which serve as precursors to the target compound. For instance, reactions involving chlorination followed by fluorination have been employed to achieve high yields of desired derivatives .

Biological Applications

2.1 Antimycobacterial Activity

Research has identified imidazo[1,2-a]pyridine derivatives as potent inhibitors against Mycobacterium tuberculosis (M. tuberculosis). A study reported that certain imidazo[1,2-a]pyridine compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains of M. tuberculosis, indicating their potential as lead compounds in anti-tuberculosis drug development .

2.2 Anthelmintic Properties

Recent studies have explored the anthelmintic activity of imidazo[1,2-a]pyridine derivatives against Haemonchus contortus, a significant parasite affecting livestock. The compounds demonstrated effective paralysis of larvae at specific concentrations, showcasing their potential as novel anthelmintics with unique mechanisms of action .

2.3 Cancer Research

Imidazo[1,2-a]pyridine derivatives are also being investigated for their anticancer properties. A series of new derivatives designed to inhibit PI3Kα have shown promising results in inhibiting cancer cell growth. These compounds leverage the imidazo[1,2-a]pyridine scaffold to enhance selectivity and potency against tumor cells .

Agrochemical Applications

The trifluoromethyl group in these compounds enhances their biological activity, making them valuable in agrochemical formulations. Trifluoromethyl-pyridine derivatives have been utilized in developing crop protection agents that effectively combat pests and diseases in agricultural settings. Notably, they have been incorporated into several commercially available agrochemicals that received market approval due to their efficacy and safety profiles .

Table 1: Biological Activities of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget OrganismMIC (µM)Activity Description
Compound AM. tuberculosis0.03Potent inhibitor
Compound BM. bovis0.5Effective against resistant strains
Compound CH. contortus31.25Induces larval paralysis

Table 2: Agrochemical Applications

CompoundApplication AreaMarket Approval Status
Fluazifop-butylCrop protectionApproved
Compound DVeterinary useUnder clinical trials

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, making it a potential antibacterial agent .

Comparison with Similar Compounds

Structural and Substituent Variations

Imidazo[1,2-a]pyridine derivatives differ in substituent type, position, and functional groups. Key examples from the evidence include:

Compound Name Substituents Key Features Reference
6-Trifluoromethyl-imidazo[1,2-a]pyridine HCl -CF₃ (position 6), HCl salt Enhanced lipophilicity, improved solubility
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine -Cl (position 6), thiophene (position 2) Electrophilic halogen for further functionalization
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine -NO₂ (position 3), -CF₃Ph (position 6) Nitro group enhances electron-withdrawing effects; tosyl group aids stability
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CF₃ (position 6), -COOEt (position 2) Carboxylate ester improves bioavailability
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines -NO₂ (position 3), -SO₂Ph (position 2) Sulfonyl groups enhance binding to enzymatic targets

Positional Effects :

  • Position 6: Trifluoromethyl or chloro substituents at this position are common in antifungal and antitrypanosomal agents.
  • Position 2 : Tosyl or carboxylate groups improve stability and pharmacokinetic properties .
  • Position 3: Nitro groups (-NO₂) enhance reactivity for further functionalization .
Antifungal Activity
  • 6-Trifluoromethyl Derivatives : While direct data for the hydrochloride salt is unavailable, structurally similar compounds (e.g., TosMIC-tethered derivatives) exhibit MIC values of 12.5–25 µg/mL against Candida albicans and Aspergillus fumigatus .
  • Chloro vs. Trifluoromethyl : 6-Chloro derivatives (e.g., 6-chloroimidazo[1,2-a]pyridine) show moderate antifungal activity (MIC: 25–50 µg/mL), suggesting the -CF₃ group enhances potency .
Antitrypanosomal Activity
  • 8-Aryl-6-chloro-3-nitro derivatives demonstrate IC₅₀ values <1 µM against Trypanosoma cruzi, attributed to nitro group redox cycling and sulfonyl interactions with enzymes .

Physicochemical Properties

Property 6-Trifluoromethyl-imidazo[1,2-a]pyridine HCl 6-Chloro-2-(thiophen-2-yl) Derivative 8-Chloro-6-CF₃ Carboxylate
Molecular Weight ~265 (estimated) 240–250 292.64
Solubility High (due to HCl salt) Moderate Moderate (ester group)
Fluorescence Likely λₑₓ 280 nm, λₑₘ 370 nm Not reported Not reported
ADME Properties Improved metabolic stability (-CF₃) Variable Enhanced bioavailability (-COOEt)
  • Fluorescence : Imidazo[1,2-a]pyridine derivatives typically exhibit blue fluorescence (λₑₘ ~370 nm), useful in cellular imaging. The -CF₃ group may shift emission spectra slightly .
  • ADME : Trifluoromethyl groups reduce metabolic degradation, while hydrochloride salts enhance absorption .

Biological Activity

6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core, which significantly influences its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and binding affinity to various biological targets, making it a promising candidate for drug development.

This compound interacts with specific enzymes and receptors, potentially inhibiting their activity. The imidazo[1,2-a]pyridine core can engage with nucleic acids or proteins, affecting cellular processes such as signal transduction and gene expression. The compound's mechanism includes:

  • Enzyme Inhibition : Acts as a competitive inhibitor for certain enzymes.
  • Protein-Ligand Interactions : Binds to proteins involved in critical biological pathways.

Biological Activities

The compound exhibits a wide range of biological activities, including:

  • Anticancer Activity : Demonstrated significant efficacy against various cancer cell lines, including colon cancer (HT-29 and Caco-2), where it induced apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .
  • Antiparasitic Effects : Shown to possess activity against Leishmania donovani and Trypanosoma cruzi, indicating potential in treating parasitic infections .
  • Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses, contributing to its therapeutic potential in chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Research has identified key structural features that enhance the biological activity of imidazo[1,2-a]pyridine derivatives:

SubstituentEffect on Activity
Trifluoromethyl groupIncreases binding affinity
Aromatic substitutionsModulate selectivity and potency
Position of substituentsCritical for enzyme interaction

The SAR studies indicate that modifications at specific positions can lead to improved potency and selectivity against targeted biological pathways .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Research : A study reported that the compound exhibited potent cytotoxicity against colon cancer cell lines with minimal toxicity to normal cells. The apoptotic pathway was confirmed through caspase activation assays .
  • Antiparasitic Screening : Virtual screening collaborations have identified this compound as a lead candidate with significant activity against Leishmania species. Optimization efforts have enhanced its selectivity index compared to background cell lines .
  • Anti-inflammatory Mechanisms : Experimental models demonstrated that the compound reduced inflammatory markers in vitro, suggesting its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-trifluoromethyl-imidazo[1,2-a]pyridine derivatives, and how can reaction yields be optimized?

  • Methodology : Microwave-assisted multicomponent reactions using catalysts like scandium triflate under controlled conditions (e.g., methanol solvent, 1:2 methanol/water ratio) can achieve yields >65% . Sequential coupling of N-tosylhydrazones with indole derivatives, followed by purification via column chromatography, is effective for generating structurally diverse analogs . Key optimization parameters include temperature control (room temperature to 80°C), stoichiometric ratios (1:1 molar equivalents), and catalyst loading (1–5 mol%) .
  • Characterization : Confirm product identity using 1^1H/13^{13}C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), IR (C=O stretch at ~1720 cm1^{-1}), and HRMS (mass error <2 ppm) .

Q. How do intermolecular interactions influence the crystallization of 6-trifluoromethyl-imidazo[1,2-a]pyridine derivatives?

  • Structural Insights : Single-crystal X-ray diffraction reveals that π-π stacking (3.5–4.0 Å spacing) and C–H···N hydrogen bonding (2.6–2.9 Å) dominate crystal packing. The trifluoromethyl group enhances hydrophobicity, favoring layered stacking in polar solvents like ethanol . For luminescent derivatives, polymorph control via solvent evaporation (e.g., THF/hexane mixtures) can yield distinct crystal forms with yellow, orange, or red emission .

Q. What analytical techniques are critical for distinguishing regioisomers in imidazo[1,2-a]pyridine synthesis?

  • Approach : Use 19^{19}F NMR to resolve trifluoromethyl positional isomers (δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) with LC-MS/MS can differentiate isomers by fragmentation patterns (e.g., m/z 258.20 for ethyl ester derivatives) . X-ray crystallography is definitive for ambiguous cases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 6-trifluoromethyl-imidazo[1,2-a]pyridine derivatives with enhanced bioactivity?

  • SAR Strategies :

  • Anticancer : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C-3/C-7 to enhance DNA intercalation. Derivatives with 4-nitrophenyl substituents show IC50_{50} values <10 µM in leukemia cell lines .
  • Anti-inflammatory : Modify the pyridine ring with sulfonyl or ethoxy groups to improve COX-2 selectivity (e.g., >50% inhibition at 1 µM) .
    • Validation : Perform in vitro assays (MTT, ELISA) and molecular docking to map interactions with targets like tubulin or COX-2 .

Q. What computational methods are effective for predicting the photophysical properties of trifluoromethyl-substituted imidazopyridines?

  • Modeling : Density functional theory (DFT) at the B3LYP/6-31G* level predicts excited-state intramolecular proton transfer (ESIPT) in luminescent derivatives. Solvatochromic shifts in ethanol vs. DMSO correlate with calculated dipole moments (Δµ >5 Debye) .
  • Applications : Design fluorescence probes by tuning substituents (e.g., cyano groups at C-6) to achieve Stokes shifts >150 nm .

Q. How can green chemistry principles be applied to the synthesis of 6-trifluoromethyl-imidazo[1,2-a]pyridines?

  • Sustainable Methods :

  • Replace toxic solvents (DCM, DMF) with cyclopentyl methyl ether (CPME) or water .
  • Catalytic systems: Use iodine (5 mol%) in ethanol/water mixtures to reduce waste (E-factor <5) .
  • Microwave irradiation cuts reaction times from 24 h to 30 min .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Troubleshooting :

  • Verify purity (>98% by HPLC) to exclude impurities as confounding factors .
  • Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Cross-validate with orthogonal assays (e.g., SPR binding vs. enzymatic activity) .

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